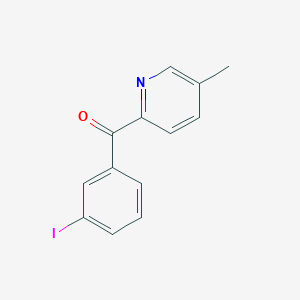

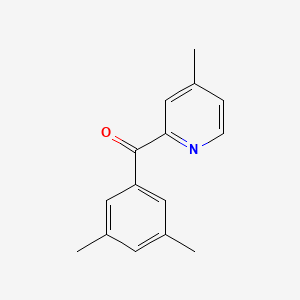

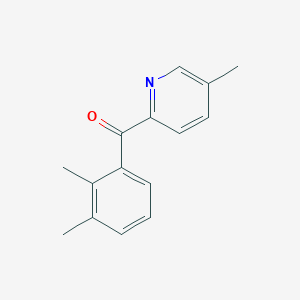

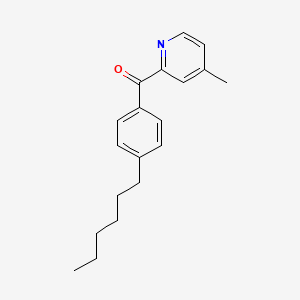

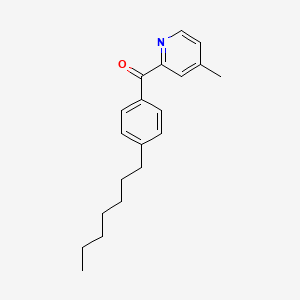

2-(2-Fluorobenzoyl)-6-methoxypyridine

Overview

Description

2-Fluorobenzoyl chloride is a compound useful in organic synthesis . It reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .

Synthesis Analysis

A preparation method for o-fluorobenzoyl chloride involves the synthesis of o-fluorobenzyl trichloride by mixing o-fluorotoluene with triethanol, heating, adding azodiisobutyronitrile and beginning introduction of chlorine . The o-fluorobenzyl trichloride obtained is then heated under stirring with micro-negative pressure maintained, slowly adding a 0.5% aqueous zinc chloride solution drop by drop within 3 hours .Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride have been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Chemical Reactions Analysis

2-Fluorobenzoyl chloride is sensitive to moisture and is incompatible with water, alcohol, bases (including amines) and with oxidizing agents . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis

2-Fluorobenzoyl chloride has a melting point of 4 °C (lit.), a boiling point of 90-92 °C/15 mmHg (lit.), and a density of 1.328 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.536 (lit.) .Scientific Research Applications

Crystallography and Molecular Structure

The compound 2-(2-Fluorobenzoyl)-6-methoxypyridine, related to 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide, has been studied for its crystal structure, showcasing a disordered 2-fluorobenzene ring with multiple conformations. This detailed structural analysis aids in understanding the molecular interactions and conformational dynamics, critical for designing more efficient molecules in various scientific applications, including materials science and molecular engineering (Gallagher et al., 2009).

Drug Design and Medicinal Chemistry

Compounds related to 2-(2-Fluorobenzoyl)-6-methoxypyridine, such as those explored for their potential as αvβ3 antagonists, demonstrate significant applications in drug design, particularly for the treatment of diseases like osteoporosis. These compounds exhibit potent in vitro profiles and good pharmacokinetics, highlighting their potential in clinical development for therapeutic applications (Hutchinson et al., 2003).

Antitumor Applications

Fluorinated 2-arylbenzothiazoles, including derivatives of 2-(2-Fluorobenzoyl)-6-methoxypyridine, show potent and selective inhibitory activity against various cancer cell lines. These compounds, especially when labeled with carbon-11, could serve as novel probes for positron emission tomography (PET) imaging in cancers, potentially enhancing diagnostic accuracy and therapeutic monitoring (Wang et al., 2006).

Chemical Synthesis and Material Science

The synthesis and characterization of compounds like 2-(2-Fluorobenzoyl)-6-methoxypyridine contribute significantly to material science, particularly in the development of new liquid crystals with potential applications in displays and other electronic devices. Understanding the structural properties and phase behavior of these compounds can lead to advancements in electronic and photonic technologies (Cruickshank et al., 2022).

Fluorogenic Probes and Sensors

Innovations in fluorogenic aldehydes bearing moieties like 1,2,3-triazole, related to the core structure of 2-(2-Fluorobenzoyl)-6-methoxypyridine, allow for the development of novel sensors and probes. These compounds are pivotal in monitoring chemical reactions, such as aldol reactions, through fluorescence changes, providing valuable tools in analytical chemistry and biochemistry (Guo & Tanaka, 2009).

Safety and Hazards

properties

IUPAC Name |

(2-fluorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAYXGTJOOIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorobenzoyl)-6-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.